molecular formula C11H8ClF3N4OS B11501808 6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one

6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one

Cat. No.: B11501808
M. Wt: 336.72 g/mol
InChI Key: VDEWNAWYDBKFRV-UHFFFAOYSA-N
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Description

6-[(5-CHLOROPYRIDIN-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridinyl group, a trifluoromethyl group, and an imidazo-thiazol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-CHLOROPYRIDIN-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-[(5-CHLOROPYRIDIN-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(5-CHLOROPYRIDIN-2-YL)AMINO]-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-5-ONE stands out due to its unique combination of a chloropyridinyl group, a trifluoromethyl group, and an imidazo-thiazol ring system.

Properties

Molecular Formula

C11H8ClF3N4OS

Molecular Weight

336.72 g/mol

IUPAC Name

6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one

InChI

InChI=1S/C11H8ClF3N4OS/c12-6-1-2-7(16-5-6)17-10(11(13,14)15)8(20)19-3-4-21-9(19)18-10/h1-2,5H,3-4H2,(H,16,17)

InChI Key

VDEWNAWYDBKFRV-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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